Stevioside E - 1309929-72-3

Stevioside E

Catalog Number: EVT-3087445
CAS Number: 1309929-72-3
Molecular Formula: C44H70O22
Molecular Weight: 951.022
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Stevioside E is primarily extracted from Stevia rebaudiana, a plant native to South America. The leaves of this plant contain various steviol glycosides, including stevioside E, which are synthesized through complex biochemical pathways involving multiple enzymes and substrates.

Classification

Stevioside E is classified as a diterpene glycoside. Its structure features a steviol backbone (ent-13-hydroxyur-16-en-19-oic acid) with attached sugar moieties that contribute to its sweetness. This classification places it among other steviol glycosides like stevioside and rebaudiosides, which vary in their sugar composition and arrangement.

Synthesis Analysis

Methods

The synthesis of stevioside E can be achieved through both natural extraction from Stevia rebaudiana and synthetic methods. Recent biotechnological advancements have enabled the use of engineered microorganisms for the biosynthesis of stevioside E.

  1. Natural Extraction: Traditional methods involve harvesting the leaves and using solvent extraction techniques to isolate stevioside E.
  2. Biotechnological Synthesis: A notable method involves engineering Saccharomyces cerevisiae (baker's yeast) to produce stevioside E through metabolic engineering. This process enhances the production of key precursors like geranylgeranyl diphosphate, followed by enzymatic glycosylation steps to form stevioside E .

Technical Details

In engineered strains, specific genes encoding enzymes such as glycosyltransferases are overexpressed to optimize the conversion of steviol into various glycosylated forms, including stevioside E. Advanced techniques such as liquid chromatography–mass spectrometry are employed to quantify yields and analyze product purity .

Molecular Structure Analysis

Structure

The molecular structure of stevioside E consists of a steviol core with multiple glucose units attached via glycosidic bonds. The specific arrangement and number of these sugar moieties influence its sweetness profile and solubility characteristics.

Data

  • Molecular Formula: C22_{22}H30_{30}O13_{13}
  • Molecular Weight: Approximately 478.5 g/mol
  • Structural Features: The presence of hydroxyl groups and ether linkages contributes to its solubility in water and sweetness intensity.
Chemical Reactions Analysis

Reactions

Stevioside E undergoes various chemical reactions during its biosynthesis and modification:

  1. Glycosylation: The primary reaction involves the transfer of sugar moieties from activated donors (like uridine diphosphate-glucose) to the aglycone steviol.
  2. Hydrolysis: Under certain conditions, stevioside E can hydrolyze to release steviol and glucose, affecting its sweetness profile.

Technical Details

The glycosylation reactions are catalyzed by specific enzymes known as glycosyltransferases, which facilitate the formation of glycosidic bonds between steviol and sugar units .

Mechanism of Action

Process

The sweetness mechanism of stevioside E involves its interaction with taste receptors on the tongue. Upon consumption, it binds to sweet taste receptors (T1R2/T1R3), triggering a sweet sensation without contributing calories.

Data

Research indicates that stevioside E is approximately 200-300 times sweeter than sucrose, making it an effective alternative sweetener . Its unique structure allows it to bypass metabolic pathways that typically convert sugars into energy, thus providing a zero-calorie sweetening option.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water; solubility varies with temperature.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.

Chemical Properties

  • pH Stability: Maintains stability across a wide pH range (3-7).
  • Thermal Stability: Decomposes at high temperatures (>200 °C), which limits its use in high-temperature cooking applications.

Relevant analyses indicate that stevioside E retains its sweetness even after processing, making it suitable for various food applications .

Applications

Scientific Uses

Stevioside E has garnered attention for several applications:

  1. Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its low-calorie content.
  2. Pharmaceuticals: Investigated for potential health benefits, including anti-diabetic effects and antioxidant properties.
  3. Cosmetics: Explored for use in formulations due to its natural origin and safety profile.

Research continues to expand on the applications of stevioside E, particularly in enhancing food products while maintaining health-conscious formulations .

Through ongoing studies and advancements in synthesis techniques, the potential for broader applications in various industries remains promising.

Properties

CAS Number

1309929-72-3

Product Name

Stevioside E

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O22

Molecular Weight

951.022

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

QSRAJVGDWKFOGU-NCGAPWICSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Solubility

not available

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